molecular formula C5H9IO2 B13528332 2-(Iodomethyl)oxolan-3-ol

2-(Iodomethyl)oxolan-3-ol

Cat. No.: B13528332
M. Wt: 228.03 g/mol
InChI Key: GIXMYWJYWKXZNF-UHFFFAOYSA-N
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Description

2-(Iodomethyl)oxolan-3-ol is a substituted tetrahydrofuran derivative featuring an iodomethyl group at the C2 position and a hydroxyl group at C2. This compound is of interest in organic synthesis due to the reactivity of the iodine atom, which can participate in nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

2-(iodomethyl)oxolan-3-ol

InChI

InChI=1S/C5H9IO2/c6-3-5-4(7)1-2-8-5/h4-5,7H,1-3H2

InChI Key

GIXMYWJYWKXZNF-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with iodine in the presence of a suitable catalyst. For example, the reaction of 4-pentenoic acid with iodine in acetonitrile can yield 5-(iodomethyl)oxolan-2-one . This intermediate can then be further processed to obtain 2-(Iodomethyl)oxolan-3-ol.

Industrial Production Methods

Industrial production of 2-(Iodomethyl)oxolan-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)oxolan-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of 2-(Iodomethyl)oxolan-3-ol can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxolane with a carbonyl group.

Scientific Research Applications

2-(Iodomethyl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)oxolan-3-ol involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and functional differences between 2-(Iodomethyl)oxolan-3-ol and similar oxolan derivatives:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications
2-(Iodomethyl)oxolan-3-ol C₅H₉IO₂ 228.03 g/mol Iodomethyl (C2), hydroxyl (C3) N/A Organic synthesis intermediate
2-Methyloxolan-3-ol C₅H₁₀O₂ 102.13 g/mol Methyl (C2), hydroxyl (C3) 29848-44-0 Solvent, chiral building block
Cladribine C₁₀H₁₂ClN₅O₃ 285.69 g/mol Chloropurinyl (C5), hydroxymethyl (C2) 4291-63-8 Antineoplastic agent (leukemia treatment)
5-(3-Iodopropyl)oxolan-2-one C₈H₁₃IO₂ 268.10 g/mol Iodopropyl (C5), ketone (C2) 404003-36-7 Potential precursor for pharmaceuticals
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol C₇H₁₅NO₃ 161.20 g/mol Aminomethyl (C3), ether-linked ethanol 1694446-17-7 Pharmaceutical intermediate

Functional Group Impact on Properties

  • Reactivity : The iodomethyl group in 2-(Iodomethyl)oxolan-3-ol enhances its utility in alkylation or halogen-exchange reactions compared to methyl or hydroxymethyl analogs like 2-Methyloxolan-3-ol .
  • Solubility : Hydroxyl groups (e.g., in Cladribine) improve water solubility, whereas iodinated derivatives exhibit lower polarity, favoring organic solvents .
  • Biological Activity : Cladribine’s chloropurinyl moiety enables DNA incorporation and apoptosis in cancer cells, a mechanism absent in iodine-substituted oxolans .

Research Findings

  • Synthetic Utility : 2-(Iodomethyl)oxolan-3-ol’s iodine atom serves as a leaving group, facilitating Suzuki-Miyaura couplings or Grignard reactions. This contrasts with 2-Methyloxolan-3-ol , which is more stable and used in chiral resolutions .
  • Thermal Stability : Iodine’s larger atomic radius and weaker C–I bond (vs. C–H or C–O) may reduce thermal stability compared to methyl-substituted oxolans .

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